molecular formula C4H5IO B14616950 4-Iodobut-3-yn-2-ol CAS No. 60127-51-7

4-Iodobut-3-yn-2-ol

Cat. No.: B14616950
CAS No.: 60127-51-7
M. Wt: 195.99 g/mol
InChI Key: QXBZJJNSMJJKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodobut-3-yn-2-ol is a valuable iodinated alkyne derivative that serves as a versatile synthetic intermediate for researchers in organic and medicinal chemistry. Compounds featuring both an iodine atom and a hydroxyl group in proximity to a carbon-carbon triple bond are highly useful building blocks. The iodine moiety is an excellent leaving group, enabling various cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form more complex molecular architectures . Simultaneously, the terminal alkyne functionality can participate in further cyclization and click chemistry reactions . The presence of the hydroxyl group allows for additional functionalization, making this compound a flexible, multi-functional precursor. While the precise physical properties of this specific compound require further characterization, its structural framework suggests significant potential for constructing complex molecules, including potential macrocyclic lactone precursors or other pharmacologically relevant scaffolds . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate personal protective equipment and adhere to all relevant safety regulations.

Properties

CAS No.

60127-51-7

Molecular Formula

C4H5IO

Molecular Weight

195.99 g/mol

IUPAC Name

4-iodobut-3-yn-2-ol

InChI

InChI=1S/C4H5IO/c1-4(6)2-3-5/h4,6H,1H3

InChI Key

QXBZJJNSMJJKED-UHFFFAOYSA-N

Canonical SMILES

CC(C#CI)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodobut-3-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with iodine in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. Industrial processes may involve optimization of reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodide group in 4-iodobut-3-yn-2-ol undergoes facile nucleophilic substitution (SN2) due to its excellent leaving-group ability. Common nucleophiles include:

  • Azides : Forms propargyl azides under mild conditions (e.g., NaN₃ in DMF at 25°C).

  • Thiols : Yields thioethers via displacement (e.g., using aryl thiols in THF with K₂CO₃).

  • Amines : Produces propargylamines under basic conditions.

Mechanism : The reaction proceeds via a backside attack on the electrophilic carbon adjacent to iodine, releasing iodide. Steric hindrance from the geminal dimethyl group enhances reaction rates by stabilizing the transition state .

Transition Metal-Catalyzed Cross-Couplings

The alkyne and iodide moieties enable participation in catalytic cross-coupling reactions:

Sonogashira Coupling

  • Conditions : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N, THF, 60°C.

  • Outcome : Couples with aryl/vinyl halides to form disubstituted alkynes (Fig. 1A).

Suzuki-Miyaura Coupling

  • Conditions : Pd(dba)₂ (2 mol%), SPhos ligand, K₂CO₃, dioxane/H₂O, 80°C .

  • Outcome : Substitutes iodide with aryl boronic acids (Fig. 1B).

Table 1: Representative Cross-Coupling Yields

Reaction TypePartnerYield (%)Reference
Sonogashira4-Bromotoluene78
Suzuki-MiyauraPhenylboronic acid65

Acid-Catalyzed Cyclizations

Under Brønsted or Lewis acid catalysis, this compound undergoes cyclization to form heterocycles:

Indene Formation

  • Conditions : TfOH (1.5 eq.), CH₂Cl₂, 25°C, 1 h .

  • Mechanism : Protonation of the alcohol generates a propargyl cation, which undergoes electrophilic attack by arenes (e.g., benzene) followed by cyclization (Fig. 2A) .

Hydroarylation Reactions

Gold or silver catalysts promote alkyne hydroarylation:

  • Conditions : AgOTf (5 mol%), toluene, 80°C .

  • Outcome : Adds aryl groups across the alkyne to form styrenyl iodides (Fig. 3).

Mechanistic Insight : The reaction proceeds via π-activation of the alkyne by Ag⁺, facilitating nucleophilic attack by arenes .

Oxidation and Elimination

The alcohol group can be oxidized or eliminated under specific conditions:

  • Oxidation : MnO₂ in CH₂Cl₂ converts the alcohol to a ketone (60% yield).

  • Elimination : KOtBu in THF induces dehydrohalogenation, forming a conjugated enyne.

Scientific Research Applications

4-Iodobut-3-yn-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodobut-3-yn-2-ol involves its reactivity towards various nucleophiles and electrophiles. The iodine atom and the triple bond confer unique reactivity, allowing the compound to participate in a wide range of chemical transformations. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

  • 4-Iodobut-3-yn-2-ol vs. 3-methylpent-2-en-4-yn-1-ol (): The latter (C₆H₈O, MW 96.13 g/mol) shares an alkynyl group but lacks iodine. Its conjugated enynol system (C=C and C≡C bonds) enhances resonance stabilization, whereas the iodine in this compound increases molecular weight and polarizability, favoring nucleophilic substitution or Suzuki-Miyaura coupling reactions.
  • This compound vs. RWJ 67657 ():
    RWJ 67657 (C₂₇H₂₄FN₃O, MW 425.50 g/mol) is a fluorophenyl-imidazole derivative with a hydroxybutynyl chain. While both compounds contain hydroxyl and alkynyl groups, RWJ 67657’s aromatic and heterocyclic moieties confer pharmacological activity (e.g., kinase inhibition), unlike this compound, which is primarily a synthetic intermediate.

Physicochemical Properties

Property This compound 3-methylpent-2-en-4-yn-1-ol RWJ 67657
Molecular Weight (g/mol) 196.00 96.13 425.50
Key Functional Groups -OH, C≡C, I -OH, C≡C, C=C, CH₃ -OH, C≡C, F, Imidazole
Polarity High (due to I and -OH) Moderate (enynol system) High (aromatic rings)
Applications Organic synthesis Specialty chemicals Pharmaceutical research

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.